molecular formula C6H4ClNO5S B11957937 3-Chloro-4-nitrobenzenesulfonic acid CAS No. 26377-50-4

3-Chloro-4-nitrobenzenesulfonic acid

Cat. No.: B11957937
CAS No.: 26377-50-4
M. Wt: 237.62 g/mol
InChI Key: CITWEOYYERBMKY-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzenesulfonic acid: is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitrobenzenesulfonic acid typically involves the sulfonation of 3-chloro-4-nitrobenzene. One common method is to react 3-chloro-4-nitrobenzene with chlorosulfonic acid at elevated temperatures. The reaction conditions usually involve heating the mixture to around 90-120°C to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like sulfuryl chloride or thionyl chloride.

Major Products:

    Substitution: Products like 3-amino-4-nitrobenzenesulfonic acid.

    Reduction: Products like 3-chloro-4-aminobenzenesulfonic acid.

    Oxidation: Products like 3-chloro-4-nitrobenzenesulfonyl chloride.

Scientific Research Applications

3-Chloro-4-nitrobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments. These properties make it useful in modifying proteins and other biomolecules .

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonic acid
  • 2-Chloro-5-nitrobenzenesulfonic acid
  • 4-Chloro-2,6-dinitrobenzenesulfonic acid

Comparison: 3-Chloro-4-nitrobenzenesulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain chemical reactions and industrial processes. For example, its position of the chlorine and nitro groups can affect the compound’s electrophilic and nucleophilic properties, making it more suitable for specific synthetic applications .

Properties

CAS No.

26377-50-4

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

IUPAC Name

3-chloro-4-nitrobenzenesulfonic acid

InChI

InChI=1S/C6H4ClNO5S/c7-5-3-4(14(11,12)13)1-2-6(5)8(9)10/h1-3H,(H,11,12,13)

InChI Key

CITWEOYYERBMKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

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